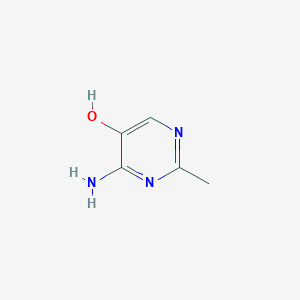

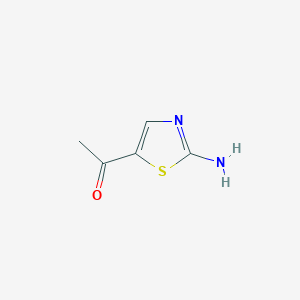

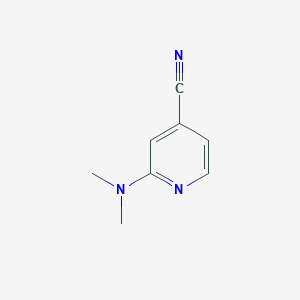

![molecular formula C10H13NO B1282353 4-[乙基(甲基)氨基]苯甲醛 CAS No. 64693-47-6](/img/structure/B1282353.png)

4-[乙基(甲基)氨基]苯甲醛

描述

4-[Ethyl(methyl)amino]benzaldehyde is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the field of medicinal chemistry, where it can be used to create compounds with potential anticancer properties or other therapeutic uses. The compound features a benzaldehyde core with an ethyl(methyl)amino group at the para position, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of derivatives of 4-[Ethyl(methyl)amino]benzaldehyde has been explored in several studies. For instance, an improved synthesis method for a related compound, 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde, was developed as a key intermediate for Rosiglitazone, showcasing the use of 2-(methyl-pyridin-2-yl-amino)-ethanol reacting with 4-fluorobenzaldehyde . Additionally, the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, which shares a similar core structure, was achieved through a multi-step process involving nucleophilic substitution, reduction, and oxidation reactions, with a total yield of 59.49% .

Molecular Structure Analysis

The molecular structure and geometries of related azo-benzoic acids, which are structurally similar to 4-[Ethyl(methyl)amino]benzaldehyde, were optimized using the B3LYP density functional theory method employing the 6-31G(d) basis set. This indicates that computational methods can be used to predict and analyze the molecular structure of such compounds .

Chemical Reactions Analysis

The bromination of 4-diethyl(methyl) amino benzaldehyde was studied, revealing that the methyl or ethyl group was broken down during the reaction. This suggests that the ethyl(methyl)amino group in 4-[Ethyl(methyl)amino]benzaldehyde may be susceptible to halogenation reactions under certain conditions . Furthermore, the synthesis of novel pyrido[2,3-d]pyrimidine derivatives from 6-amino-4-pyrimidinones and 4-substituted benzaldehyde, which is structurally related to 4-[Ethyl(methyl)amino]benzaldehyde, was achieved in very good yields, demonstrating the reactivity of the benzaldehyde moiety in heterocyclic synthesis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-[Ethyl(methyl)amino]benzaldehyde are not directly reported in the provided papers, the studies on related compounds offer insights into the behavior of similar structures. For example, the azo-benzoic acids exhibited acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of the individual equilibria being dependent on the solvent composition and/or pH of the medium . This suggests that 4-[Ethyl(methyl)amino]benzaldehyde may also display solvatochromic properties and tautomerism, which could be relevant for its reactivity and applications in synthesis.

科学研究应用

Bromination Research

- Bromination Process: 研究4-二乙基(甲基)氨基苯甲醛的溴化反应突显其在化学合成中的潜力。该研究考察了变量如进料比例、反应时间、温度和溶剂的影响,使用NMR、GC-MS和IR等技术对产物进行表征(Li Hai-hon, 2014)。

Optical Nonlinear Properties

- Optical Applications: 对由乙基-4-氨基苯甲酸酯衍生的席夫碱化合物,与4-[乙基(甲基)氨基]苯甲醛相关的研究揭示了显著的非线性光学性质。这些性质使它们成为光学限幅等应用的潜在候选(Hasanain A. Abdullmajed et al., 2021)。

Enantioselective Synthesis

- Chiral Catalysis: 对通过缩合2-萘酚、苯甲醛和(S)-甲基苄胺(类似于4-[乙基(甲基)氨基]苯甲醛)获得的光学活性氨基萘酚的研究发现其在催化对芳基醛进行对映选择性乙基化反应中的应用,具有高对映选择性(D. X. Liu et al., 2001)。

Synthesis of Pyrimidine Derivatives

- Pharmaceutical Chemistry: 从与4-[乙基(甲基)氨基]苯甲醛相关的化合物合成新型嘧啶衍生物在药物化学研究中可能具有重要意义,其结构表征和潜在应用指示了这一点(J. Quiroga et al., 1999)。

Hydrogen-Bonded Supramolecular Structures

- Material Science: 对可以使用与4-[乙基(甲基)氨基]苯甲醛类似的化合物合成的取代4-吡唑基苯甲酸酯的研究集中在它们的氢键超分子结构上。这项研究对材料科学和分子工程领域具有重要意义(J. Portilla et al., 2007)。

Synthetic Chemistry

- Alkylation Studies: 涉及与4-[乙基(甲基)氨基]苯甲醛相关的烷基化反应的研究揭示了各种有机化合物的合成,这对于推动合成化学至关重要(R. Fan & T. Hudlický, 1989)。

Schiff Base Compounds

- Biological Activities: 对由4-氨基苯甲酸衍生的席夫碱化合物的研究,其在结构上与4-[乙基(甲基)氨基]苯甲醛相关,包括对它们的合成、表征和生物活性的研究,暗示了潜在的药物应用(V. Tirlapur & Kashinath Noubade, 2010)。

安全和危害

属性

IUPAC Name |

4-[ethyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKGPGMTHIYKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539261 | |

| Record name | 4-[Ethyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Ethyl(methyl)amino]benzaldehyde | |

CAS RN |

64693-47-6 | |

| Record name | 4-(Ethylmethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64693-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[Ethyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。